REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)[OH:4].[C:10]1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:10][O:4][CH:3]([CH2:2][Br:1])[C:5]1[S:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
halohydrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC(O)C=1SC=CC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
lower alkanol methanol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hr
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
EXTRACTION
|
Details
|
the concentrate extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a brown liquid which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1SC=CC1)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |